molecular formula C34H46O5 B563023 Tetromycin B

Tetromycin B

Cat. No.: B563023
M. Wt: 534.7 g/mol
InChI Key: DACFQDZSKBTCCU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetromycin B, like other tetracycline antibiotics, primarily targets the bacterial 30S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery. By binding to this target, this compound can effectively inhibit protein synthesis in bacteria, thereby preventing their growth and proliferation .

Mode of Action

This compound exerts its antibacterial effect by binding reversibly to the 30S ribosomal subunit of bacteria . This binding prevents the attachment of aminoacyl tRNA to the mRNA-ribosome complex during translation, thereby disrupting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit and may alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .

Biochemical Pathways

The inhibition of protein synthesis by this compound affects multiple biochemical pathways within the bacterial cell. Since proteins serve as enzymes, structural components, and regulators of cellular functions, their synthesis is critical for the survival and growth of bacteria. By disrupting protein synthesis, this compound can interfere with various cellular processes, leading to the death of the bacteria .

Pharmacokinetics

It is known that tetracyclines, in general, are absorbed orally and widely distributed in the body . They are also known to bind to proteins in serum, which can affect their half-life and bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound prevents bacteria from carrying out essential cellular functions, leading to their death . This makes this compound effective against a wide range of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability, thereby influencing its efficacy . Additionally, the presence of certain ions or compounds can interfere with the drug’s activity. For example, divalent cations such as calcium and magnesium can form chelates with tetracyclines, reducing their antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Omoconazole involves the reaction of 2,4-dichlorophenylacetonitrile with 4-chlorophenol in the presence of a base to form an intermediate. This intermediate is then reacted with imidazole under specific conditions to yield Omoconazole .

Industrial Production Methods: Industrial production methods for Omoconazole typically involve large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Omoconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Omoconazole, which may have different antifungal properties .

Scientific Research Applications

Omoconazole has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactions of azole antifungals.

    Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.

    Medicine: Used in clinical studies to evaluate its efficacy and safety in treating fungal infections.

    Industry: Employed in the development of new antifungal formulations and treatments

Comparison with Similar Compounds

Uniqueness: Omoconazole is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Its ability to inhibit lanosterol 14α-demethylase effectively makes it a valuable antifungal agent with fewer side effects compared to some other azole antifungals .

Properties

IUPAC Name

17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACFQDZSKBTCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetromycin B
Reactant of Route 2
Tetromycin B
Reactant of Route 3
Tetromycin B
Reactant of Route 4
Tetromycin B
Reactant of Route 5
Tetromycin B
Reactant of Route 6
Tetromycin B
Customer
Q & A

Q1: What are the potential therapeutic targets of Tetromycin B and how does it interact with them?

A1: Research indicates that this compound displays time-dependent inhibition of cathepsin L-like proteases []. While the exact mechanism of action is still under investigation, this suggests that this compound might bind to and inhibit the activity of these proteases. Cathepsin L-like proteases play crucial roles in various physiological processes, and their dysregulation is implicated in diseases like parasitic infections and cancer. By inhibiting these proteases, this compound could potentially interfere with the life cycle of parasites like Trypanosoma brucei or modulate disease progression.

Q2: What is known about the antiparasitic activity of this compound?

A2: this compound has shown promising in vitro activity against Trypanosoma brucei [], the parasite responsible for African trypanosomiasis (sleeping sickness) in humans. Further research is needed to determine its efficacy in animal models and to elucidate the underlying mechanisms of its antiparasitic action.

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